molecular formula C8H8N2O2 B8535281 5,6-Bis(hydroxymethyl)picolinonitrile

5,6-Bis(hydroxymethyl)picolinonitrile

Cat. No.: B8535281
M. Wt: 164.16 g/mol
InChI Key: OILPEAIWABHMKJ-UHFFFAOYSA-N
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Description

5,6-Bis(hydroxymethyl)picolinonitrile is a chemical compound with significant potential in various fields of scientific research It is characterized by the presence of two hydroxymethyl groups and a carbonitrile group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Bis(hydroxymethyl)picolinonitrile can be achieved through various synthetic routes. One common method involves the oxidation of 2,6-lutidine to dipicolinic acid using potassium permanganate in water, followed by the reduction of the acid with sodium borohydride/iodine in tetrahydrofuran . This multistep route, however, delivers unsatisfactory yields and imposes an environmental burden due to the use of strong oxidizing and reducing reagents.

Industrial Production Methods: Whole-cell biocatalysis using recombinant microbial cells has been demonstrated to be an efficient and sustainable method for the synthesis of similar compounds .

Chemical Reactions Analysis

Types of Reactions: 5,6-Bis(hydroxymethyl)picolinonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include derivatives of the original compound with modified functional groups, which can be used for further chemical transformations.

Scientific Research Applications

5,6-Bis(hydroxymethyl)picolinonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Bis(hydroxymethyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The carbonitrile group can also interact with nucleophiles, leading to various chemical transformations.

Comparison with Similar Compounds

Uniqueness: 5,6-Bis(hydroxymethyl)picolinonitrile is unique due to the presence of both hydroxymethyl and carbonitrile groups, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate for various chemical transformations and applications.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

5,6-bis(hydroxymethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C8H8N2O2/c9-3-7-2-1-6(4-11)8(5-12)10-7/h1-2,11-12H,4-5H2

InChI Key

OILPEAIWABHMKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1CO)CO)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of dimethyl 6-cyanopyridine-2,3-dicarboxylate from Step A (13.0 g, 59.0 mmol) in EtOH (295 mL) was added lithium borohydride (29.5 mL of a 2 M solution in THF, 59.0 mmol) dropwise. The reaction mixture was stirred at ambient temperature for 4 h, and then cooled to 0° C. Saturated aqueous NaHCO3 (200 mL) was added slowly and the quenched mixture was extracted with EtOAc (9×100 mL). The combined organic extracts were dried over Na2SO4, filtered, and concentrated in vacuo. The crude product was purified by silica gel chromatography, eluting with a gradient of CH2Cl2:MeOH—100:0 to 85:15, to give the title compound. MS: m/z=165 (M+1).
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